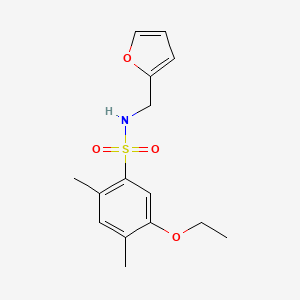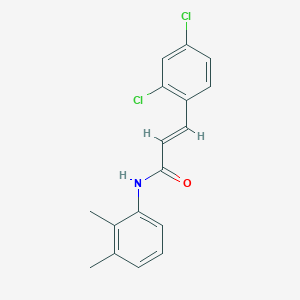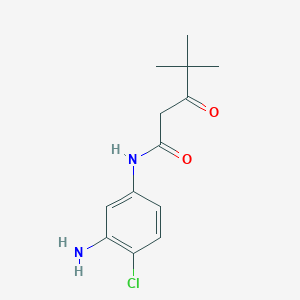
3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate, also known as FLM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mecanismo De Acción
The mechanism of action of 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate is not fully understood, but studies have suggested that it works by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and neurodegeneration. 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate has various biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, inhibition of inflammation, and neuroprotection. 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate has also been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate is its potential as a novel anticancer agent with low toxicity and high selectivity towards cancer cells. However, one of the limitations of 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications. Additionally, more studies are needed to determine the optimal dosage and administration of 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate for various applications.
Direcciones Futuras
There are several future directions for 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate research, including optimizing its use as an anticancer agent, investigating its potential as an anti-inflammatory and neuroprotective agent, and exploring its use in combination with other drugs for enhanced therapeutic effects. Additionally, more studies are needed to determine the optimal dosage and administration of 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate for various applications and to further elucidate its mechanism of action.
In conclusion, 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate is a promising chemical compound with potential applications in various areas of scientific research. Its low toxicity and high selectivity towards cancer cells make it a promising candidate for cancer therapy, while its anti-inflammatory and neuroprotective effects make it a potential candidate for treating inflammatory and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and optimize its use in various applications.
Métodos De Síntesis
3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate can be synthesized through a multi-step process involving the reaction of 7-hydroxy-4-chromone with 2-fluorophenol, followed by acetylation with acetic anhydride. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate has been extensively studied for its potential applications in various areas of scientific research, including cancer therapy, anti-inflammatory agents, and neuroprotection. Studies have shown that 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate has significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate has also been shown to have anti-inflammatory effects and can be used to treat inflammatory diseases such as rheumatoid arthritis. Additionally, 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate has neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
[3-(2-fluorophenoxy)-8-methyl-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FO5/c1-10-14(23-11(2)20)8-7-12-17(21)16(9-22-18(10)12)24-15-6-4-3-5-13(15)19/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKYXBQKJQMBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)OC3=CC=CC=C3F)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxyphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5776067.png)





![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5776113.png)

![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5776121.png)


